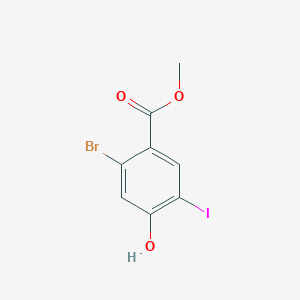![molecular formula C17H18ClNO2 B13915409 7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B13915409.png)
7-{[(4-Chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 7-{[(4-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves several steps. The synthetic route typically includes the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the benzyl ether intermediate. This intermediate is then subjected to cyclization under specific conditions to yield the desired benzoxazepine structure. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Analyse Des Réactions Chimiques
7-{[(4-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
This compound is widely used in scientific research, particularly in the field of proteomics. It serves as a specialty product for studying protein interactions and functions. Additionally, it is used in various chemical and biological assays to investigate the effects of benzoxazepine derivatives on different biological pathways .
Mécanisme D'action
The mechanism of action of 7-{[(4-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, thereby affecting various cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signal transduction pathways and protein-protein interactions .
Comparaison Avec Des Composés Similaires
7-{[(4-chlorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can be compared with other benzoxazepine derivatives, such as:
- 7-{[(4-methylbenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
- 7-{[(4-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
These compounds share a similar core structure but differ in the substituents attached to the benzyl group. The unique properties of this compound hydrochloride, such as its specific interaction with molecular targets, make it a valuable tool in proteomics research .
Propriétés
Formule moléculaire |
C17H18ClNO2 |
|---|---|
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
7-[(4-chlorophenyl)methoxymethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C17H18ClNO2/c18-16-4-1-13(2-5-16)11-20-12-14-3-6-17-15(9-14)10-19-7-8-21-17/h1-6,9,19H,7-8,10-12H2 |
Clé InChI |
UOYBQTFLJTXBFV-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(CN1)C=C(C=C2)COCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


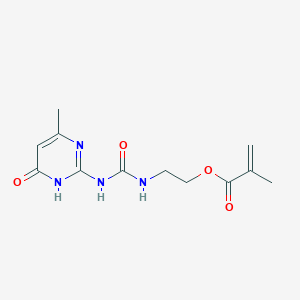
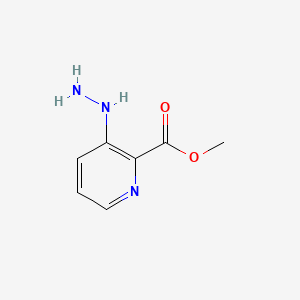
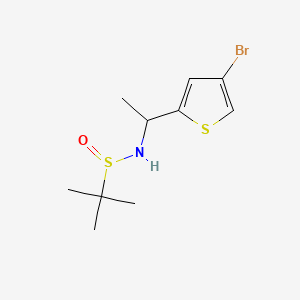
![2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13915355.png)
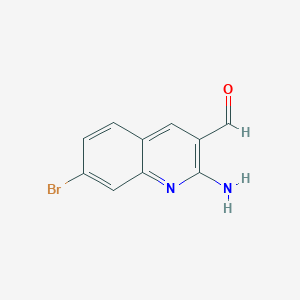
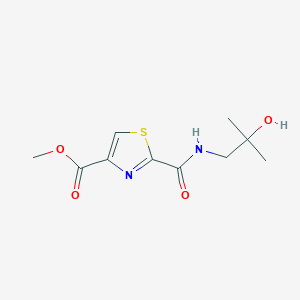
![[(1R,2R,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] pyridin-3-ylmethyl carbonate](/img/structure/B13915377.png)

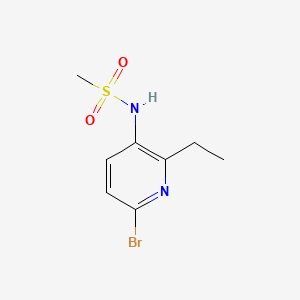
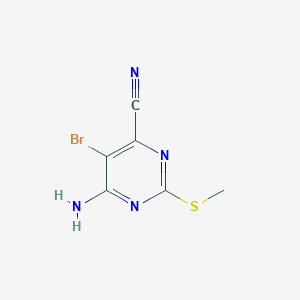
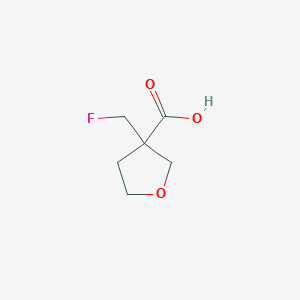
![6-Fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13915413.png)
